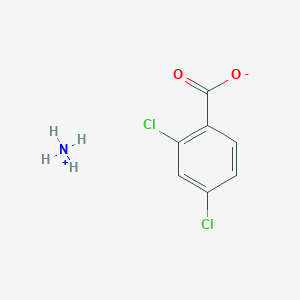
Azanium;2,4-dichlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azanium;2,4-dichlorobenzoate is a chemical compound that consists of the azanium ion and the 2,4-dichlorobenzoate ion. The 2,4-dichlorobenzoate ion is derived from 2,4-dichlorobenzoic acid, which is a chlorinated derivative of benzoic acid. This compound is of interest due to its various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2,4-dichlorobenzoic acid, which is a precursor to Azanium;2,4-dichlorobenzoate, can be achieved through the liquid-phase oxidation of 2,4-dichlorotoluene. This process involves the use of a catalyst containing cobalt, manganese, and bromine, and is carried out in the presence of a gas containing molecular oxygen, such as pure oxygen or air. The reaction is typically conducted in a lower fatty acid, such as acetic acid, or its anhydride, at temperatures ranging from 100°C to 220°C .
Industrial Production Methods
Industrial production of 2,4-dichlorobenzoic acid follows similar methods to those used in laboratory synthesis but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the product, which is essential for its subsequent conversion to this compound.
Chemical Reactions Analysis
Types of Reactions
Azanium;2,4-dichlorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by other nucleophiles.
Oxidation Reactions: The compound can undergo oxidation to form different products, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, which can replace the chlorine atoms.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Major Products Formed
Substitution Reactions: Products include hydroxylated derivatives of 2,4-dichlorobenzoate.
Oxidation Reactions: Products include various oxidized forms of the compound, depending on the specific reaction conditions.
Scientific Research Applications
Azanium;2,4-dichlorobenzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Azanium;2,4-dichlorobenzoate involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes involved in the biodegradation of chlorinated aromatic compounds.
Pathways Involved: It is involved in the aerobic biodegradation pathway of polychlorinated biphenyls, where it acts as an intermediate.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dichlorobenzoic Acid
- 2,5-Dichlorobenzoic Acid
- 2,6-Dichlorobenzoic Acid
Uniqueness
Azanium;2,4-dichlorobenzoate is unique due to its specific substitution pattern on the benzene ring, which influences its chemical reactivity and biodegradation pathway. Compared to other dichlorobenzoic acids, it has distinct applications in the synthesis of organic compounds and in environmental bioremediation .
Properties
IUPAC Name |
azanium;2,4-dichlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2O2.H3N/c8-4-1-2-5(7(10)11)6(9)3-4;/h1-3H,(H,10,11);1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLFQVPXJDDRCIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)[O-].[NH4+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63468-64-4 |
Source


|
| Record name | Benzoic acid, 2,4-dichloro-, ammonium salt (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63468-64-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[2-[(Dimethylamino)methyl]-4-fluorophenyl]sulfanyl-5-(trifluoromethyl)aniline;hydrate;tetrahydrochloride](/img/structure/B8094160.png)
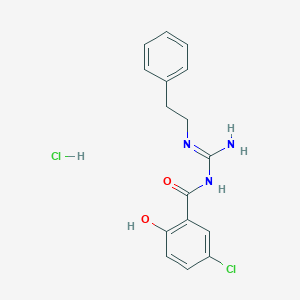

![1-(2-{[Cyclohexyl(hydroxy)phenylacetyl]oxy}ethyl)-1,1-dimethylhydrazinium](/img/structure/B8094179.png)
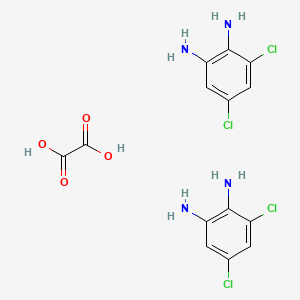


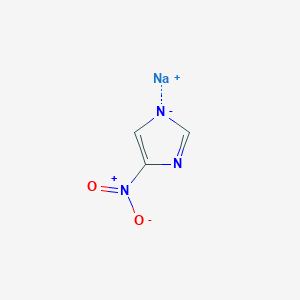
![2-[(E)-[(E)-[4-(3-hydroxyphenyl)-3-methyl-1,3-thiazol-2-ylidene]hydrazinylidene]methyl]benzaldehyde;hydrobromide](/img/structure/B8094220.png)


![[3,5-Dimethyl-1-(2-methylphenyl)pyrazol-4-yl]methanamine;hydrochloride](/img/structure/B8094240.png)
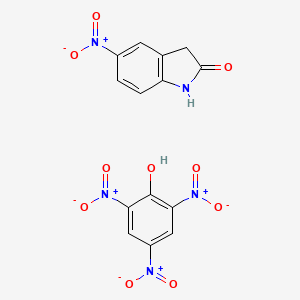
![4-(2-Chloroethyl)-1,2-dihydroimidazo[1,2-a]benzimidazole;hydrochloride](/img/structure/B8094256.png)
